REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]([N:11]1[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21])([CH3:10])[C:7](O)=[O:8]>>[CH3:5][C:6]([N:11]1[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21])([CH3:10])[C:7]([Cl:3])=[O:8]
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Name
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|
Quantity
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750 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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385 g
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Type
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reactant
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Smiles
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CC(C(=O)O)(C)N1C(C=2C(C1=O)=CC=CC2)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture refluxed under nitrogen for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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Excess thionyl chloride was removed under reduced pressure
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Type
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CUSTOM
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Details
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to yield a solid
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Type
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WASH
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Details
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The solid was washed with diethyl ether (2×250 ml)
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Name
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|
Type
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product
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Smiles
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CC(C(=O)Cl)(C)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 408.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |